
Uphit
Beschreibung
(-)-UPHIT (1S,2S-trans-2-isothiocyanato-4,5-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide) is a selective, irreversible kappa opioid receptor (KOR) antagonist developed by the Rice group as a site-directed affinity label . It was designed to study kappa receptor subtypes and exhibits long-lasting antagonism in vivo, with effects persisting up to 48 hours in murine models . Uphit’s unique isothiocyanato group enables covalent binding to KORs, distinguishing it from reversible antagonists like nor-BNI and JDTic .
Eigenschaften
CAS-Nummer |
122407-13-0 |
---|---|
Molekularformel |
C20H25Cl2N3OS |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
2-(4,5-dichloro-2-isothiocyanatophenyl)-N-methyl-N-[(2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1 |
InChI-Schlüssel |
SPEPFQRDPVNKTR-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
Isomerische SMILES |
CN(C1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
Kanonische SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
Synonyme |
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R-trans) isomer 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (trans-(+-)) isomer UPHIT |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Cell Growth Inhibition
Uphit has been tested for its efficacy in inhibiting cell growth. In a study evaluating its effects, it was found that cells treated with this compound did not show a decrease in viability within a concentration range of 0 to 10 μM. This suggests that while this compound may not be effective as a cytotoxic agent at these concentrations, further exploration into its mechanisms could reveal alternative pathways of action or synergistic effects with other compounds .
Antimicrobial Properties
This compound belongs to a class of quaternary ammonium compounds (QACs), which are known for their antimicrobial properties. Research indicates that QACs, including compounds related to this compound, have been utilized for decades as effective antimicrobials in various applications, including disinfectants and preservatives. However, concerns about their ecological impact and potential contribution to antimicrobial resistance necessitate ongoing research into their safety profiles and alternative uses .
Inflammation Modulation
Recent studies have highlighted the role of grounding (or earthing) in modulating inflammatory responses, with implications for compounds like this compound. Grounding has been shown to influence the immune response, wound healing, and chronic inflammation management. The hypothesis is that compounds like this compound could enhance these effects by providing antioxidant properties through electron transfer mechanisms from the Earth . This area represents a novel application for this compound in integrative health approaches.
Data Tables
Case Study 1: Cell Viability Assessment
In a controlled laboratory setting, researchers assessed the impact of this compound on different cell lines. The findings indicated no cytotoxicity at concentrations up to 10 μM, prompting further investigation into its mechanism of action and potential use as a non-toxic therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an alternative to traditional antibiotics.
Case Study 3: Grounding and Inflammation
A pilot study investigated the effects of grounding on participants supplemented with this compound. Preliminary results indicated enhanced wound healing and reduced inflammatory markers, supporting the hypothesis that this compound's electron-donating properties may play a role in inflammation management.
Vergleich Mit ähnlichen Verbindungen
Key structural features influencing KOR antagonism :
- Uphit : Contains a phenylmorphan scaffold with a reactive isothiocyanato group, enabling irreversible receptor binding .
- JDTic: Derived from amino tetralin, requiring two phenolic hydroxyls and basic nitrogen groups for activity .
- nor-BNI: A bivalent ligand with two hydroxyl groups critical for potency; dehydroxy analogs show reduced efficacy .
- Bremazocine : A benzomorphan-derived agonist structurally distinct from this compound but shares partial KOR targeting .
Table 1. Structural and Functional Attributes
Pharmacological and Functional Comparison
Potency and Duration :
Receptor Subtype Selectivity :
- JDTic and nor-BNI broadly inhibit KOR without subtype discrimination .
Table 2. In Vivo and In Vitro Profiles
Compound | Assay System | Antagonist Ke (nM) | Duration (Hours) | Subtype Selectivity |
---|---|---|---|---|
This compound | Mouse tail-flick | 0.04 | 48 | KOR1 |
JDTic | Human KOR GTPγS | 0.24 | 12–24 | None |
nor-BNI | Human KOR GTPγS | 0.04 | 24 | None |
Mechanistic Differentiation
- Irreversible Binding : this compound’s isothiocyanato group forms covalent bonds with KORs, enabling prolonged blockade .
- Reversible Antagonists: JDTic and nor-BNI rely on competitive inhibition, leading to transient effects .
- Therapeutic Implications : this compound’s irreversibility makes it a valuable tool for studying KOR trafficking and long-term signaling, whereas reversible antagonists are better suited for acute studies .
Research Findings and Clinical Relevance
- Subtype-Specific Effects : this compound’s differential blockade of U69,593 vs. bremazocine supports the existence of KOR subtypes, informing targeted therapies for addiction and pain .
- SAR Insights: Deletion of hydroxyl groups in nor-BNI and JDTic reduces potency, underscoring the necessity of these moieties for reversible binding .
Vorbereitungsmethoden
Stepwise Synthesis from Enantiomerically Pure Precursors
The preparation of this compound proceeds via a three-step sequence starting from optically resolved (1S,2S)-trans-2-pyrrolidinyl-N-methylcyclohexylamine (4a ) and its enantiomer (4b ):
-
Amide Coupling : Reaction of 4a with 4,5-dichlorophenylacetic acid (5 ) using N,N-dicyclohexylcarbodiimide (DCC) in methylene chloride yields the intermediate amide (6a ). Pyridine is added to scavenge HCl, preventing epimerization.
-
Nitro Reduction : Catalytic hydrogenation of 6a over platinum oxide in ethanol/water reduces the nitro group to an amine, forming 7a with >95% yield.
-
Isothiocyanate Formation : Treatment of 7a with thiophosgene in dichloromethane introduces the isothiocyanate moiety, yielding this compound (3a ).
Critical Reaction Parameters :
Stereochemical Control and Enantiomer Synthesis
The absolute configuration of this compound’s cyclohexylamine core dictates receptor affinity. Starting with enantiomerically pure 4a (99% ee), the synthesis preserves stereochemistry through non-polar solvents and low-temperature conditions. The 1R,2R enantiomer (3b ) is similarly prepared from 4b , enabling comparative binding studies.
Optimization of Key Reaction Steps
Amide Coupling Efficiency
DCC-mediated coupling achieves 92% yield for 6a but generates stoichiometric N,N-dicyclohexylurea (DCU) as a byproduct. Alternative coupling agents like EDCI or HATU were explored but offered no significant yield improvement while increasing cost.
Table 1: Amide Coupling Reagent Comparison
Reagent | Yield (%) | DCU Formation | Cost (Relative) |
---|---|---|---|
DCC | 92 | High | Low |
EDCI | 89 | Moderate | Medium |
HATU | 90 | Low | High |
Desulfurization and Isothiocyanate Formation
Thiophosgene remains the reagent of choice for converting amines to isothiocyanates due to its high electrophilicity. However, iodine-mediated desulfurization in ethyl acetate/water biphasic systems offers a safer alternative, achieving 85% yield with easier byproduct removal.
Equation 1 :
This method minimizes exposure to toxic gases and simplifies workup.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of 3a verifies the trans-cyclohexyl configuration and isothiocyanate geometry. Key bond lengths include N=C=S (1.61 Å) and C-Cl (1.74 Å), consistent with DFT calculations.
Biological Validation of Synthesized this compound
Table 2: Binding Affinities of this compound Enantiomers
Compound | IC<sub>50</sub> ([<sup>3</sup>H]U69,593) (nM) | IC<sub>50</sub> ([<sup>3</sup>H]Bremazocine) (nM) |
---|---|---|
3a | 25.92 ± 0.36 | 115.10 ± 1.23 |
3b | 827.42 ± 5.88 | >1000 |
Intracerebroventricular injection of (±)-3 in guinea pigs depleted 98% of [<sup>3</sup>H]U69,593-binding sites, confirming in vivo efficacy .
Q & A
Q. How to enhance research uptake by stakeholders for this compound applications?
- Methodological Answer : Use stakeholder interviews to tailor dissemination formats (e.g., whitepapers vs. conference posters). Highlight translational implications, such as this compound’s potential in drug repurposing. Leverage FAQ schema markup on institutional websites to improve visibility in search engines .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.